Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate
Overview
Description
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H22NNa3O6P2 and a molecular weight of 383.202 g/mol . This compound is a bisphosphonate, characterized by the presence of two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their stability and resistance to enzymatic degradation, making them valuable in various applications, particularly in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
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Reaction of Octylamine with Formaldehyde and Phosphorous Acid
- Octylamine (C8H17NH2) reacts with formaldehyde (CH2O) and phosphorous acid (H3PO3) to form the intermediate compound ((octylimino)bis(methylene))bisphosphonic acid.
- The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
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Neutralization with Sodium Hydroxide
- The intermediate compound is then neutralized with sodium hydroxide (NaOH) to form this compound.
- The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as crystallization or filtration to obtain the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different derivatives.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and the reactions are performed in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized phosphonate derivatives.
Reduction: Reduced imino derivatives.
Substitution: Substituted phosphonate compounds with various functional groups.
Scientific Research Applications
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to hydroxyapatite in bones.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces, inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition occurs through several pathways:
Inhibition of Osteoclast Formation: The compound reduces the development and recruitment of osteoclast progenitors.
Promotion of Osteoclast Apoptosis: It induces apoptosis (programmed cell death) in osteoclasts.
Reduction of Osteoclast Activity: The compound impairs the ability of osteoclasts to adhere to bone surfaces and produce the protons necessary for bone resorption.
Comparison with Similar Compounds
Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as:
Alendronate: A widely used bisphosphonate for treating osteoporosis. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Ibandronate: Another bisphosphonate used for osteoporosis treatment, known for its high potency and long duration of action.
Zoledronic Acid: A potent bisphosphonate used in treating various bone diseases, including osteoporosis and Paget’s disease.
Properties
IUPAC Name |
trisodium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO6P2.3Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBIFBLPUUEFW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NNa3O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930569 | |
Record name | Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-44-9 | |
Record name | Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium hydrogen [(octylimino)bis(methylene)]bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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